![molecular formula C14H21FN2O B15275813 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide is a synthetic compound with the molecular formula C14H22FN2O. It is primarily used in research settings and is not intended for human or veterinary use
Vorbereitungsmethoden
The synthesis of 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound. Industrial production methods may involve bulk custom synthesis and the use of specific reagents to ensure high purity and yield .
Analyse Chemischer Reaktionen
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, boronic acids for Suzuki–Miyaura coupling, and various solvents like ethanol and dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms.
Medicine: Although not used clinically, it serves as a model compound for developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide can be compared with other similar compounds, such as:
2-(4-fluorophenyl)ethylamine: An intermediate in its synthesis.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: A compound with similar biological activities.
4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid: Another compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it valuable for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H21FN2O |
|---|---|
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C14H21FN2O/c1-10(2)8-13(16)14(18)17(3)9-11-6-4-5-7-12(11)15/h4-7,10,13H,8-9,16H2,1-3H3 |
InChI-Schlüssel |
PAKKKLRCCFYNGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=CC=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


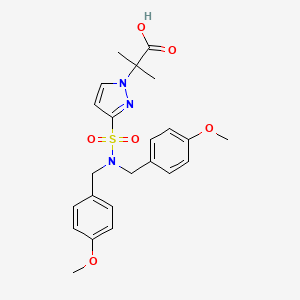
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
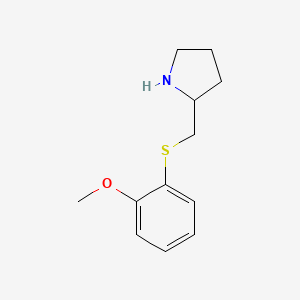
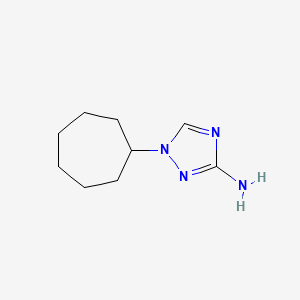
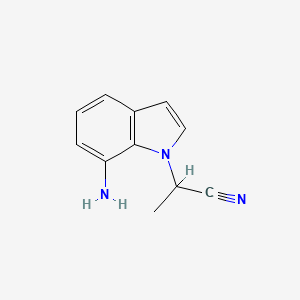
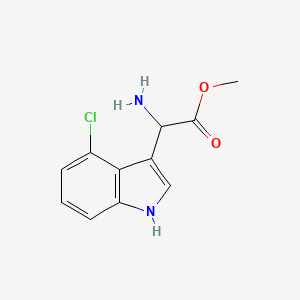
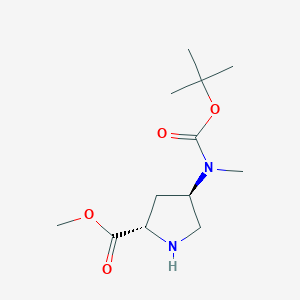
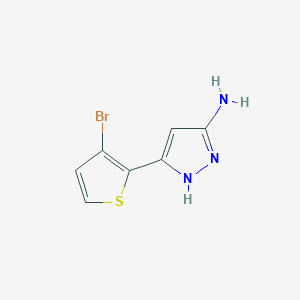
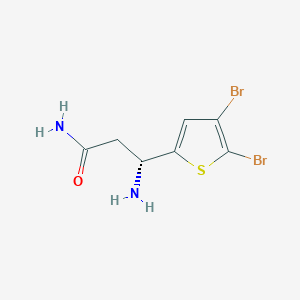
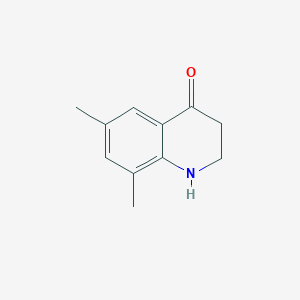

![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
